Comprehensive Technical Guide on L-Cysteine, N-acetyl-S-(2,2-dichloroethenyl)- (NAc-2,2-DCVC)
Comprehensive Technical Guide on L-Cysteine, N-acetyl-S-(2,2-dichloroethenyl)- (NAc-2,2-DCVC)
Executive Summary
L-Cysteine, N-acetyl-S-(2,2-dichloroethenyl)- , commonly referred to as N-acetyl-S-(2,2-dichlorovinyl)-L-cysteine (NAc-2,2-DCVC) , is a critical mercapturic acid metabolite of the ubiquitous environmental and industrial contaminant trichloroethylene (TCE)[1]. While the cytochrome P450 pathway dominates TCE metabolism at low exposures, the glutathione (GSH) conjugation pathway becomes toxicologically significant at higher exposures, yielding reactive intermediates responsible for TCE-induced nephrotoxicity and renal carcinogenicity[2].
As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties, bioactivation mechanisms, and field-proven experimental protocols for studying NAc-2,2-DCVC. Understanding this compound is paramount for toxicologists and drug development professionals evaluating xenobiotic-induced renal injury.
Chemical Identity & Physicochemical Properties
NAc-2,2-DCVC is the N-acetylated derivative of S-(2,2-dichlorovinyl)-L-cysteine (2,2-DCVC). In systemic circulation, it serves as a stable transport molecule. However, its targeted uptake and subsequent enzymatic processing in the kidney dictate its localized toxicity[3].
Table 1: Fundamental Properties of NAc-2,2-DCVC
| Property | Value / Description |
| IUPAC Name | (2R)-2-acetamido-3-[(2,2-dichloroethenyl)sulfanyl]propanoic acid |
| Common Abbreviations | NAc-2,2-DCVC, NAcDCVC |
| Molecular Formula | C₇H₉Cl₂NO₃S |
| Molecular Weight | 258.12 g/mol |
| Primary Target Organ | Kidney (Renal Proximal Tubules) |
| Transport Mechanism | Organic Anion Transporters (OATs) |
| Role in Toxicology | Urinary biomarker of TCE exposure; pro-toxicant requiring deacetylation[4] |
Toxicokinetics and the Bioactivation Cascade
The toxicity of NAc-2,2-DCVC is a textbook example of a "toxification by metabolism" cascade. The compound itself is not inherently reactive; its nephrotoxicity relies entirely on a highly specific sequence of transport and enzymatic cleavage events localized in the renal proximal tubules[5].
The Mechanistic Pathway
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Systemic Transport & Uptake: NAc-2,2-DCVC synthesized in the liver is released into the blood. It is actively transported across the basolateral membrane of renal proximal tubule cells via Organic Anion Transporters (OATs)[6].
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Deacetylation: Once intracellular, NAc-2,2-DCVC is deacetylated by Aminoacylase III (AAIII) back into 2,2-DCVC. This step is the critical bottleneck for toxicity; cell lines lacking AAIII will not exhibit NAc-2,2-DCVC toxicity[6].
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β-Lyase Cleavage: The resulting 2,2-DCVC is a substrate for cysteine S-conjugate β-lyase , which cleaves the carbon-sulfur bond to generate a highly reactive thiolate/thioketene intermediate[7].
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Macromolecular Alkylation: This unstable electrophile rapidly alkylates mitochondrial proteins and DNA, leading to mitochondrial dysfunction, ATP depletion, lipid peroxidation, and ultimately cellular necrosis or apoptosis[7].
Figure 1: Bioactivation pathway of NAc-2,2-DCVC mediating TCE-induced nephrotoxicity.
Experimental Methodologies: Self-Validating Protocols
When designing assays to evaluate NAc-2,2-DCVC, researchers frequently make the error of using standard immortalized cell lines (like standard HEK293) that have lost native AAIII or OAT expression, leading to false-negative cytotoxicity data.
To ensure scientific integrity, the following protocol utilizes a self-validating system incorporating specific inhibitors to prove causality.
Protocol: Mechanistic Cytotoxicity Assay in Renal Proximal Tubule Cells
Objective: To quantify NAc-2,2-DCVC-induced cytotoxicity and validate the obligate role of OAT uptake and β-lyase activation.
Cell Model: Primary mouse proximal tubule (mPCT) cells or human HK-2 cells stably transfected to express human Aminoacylase III (AAIII)[6].
Reagents & Inhibitors:
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NAc-2,2-DCVC: Test article (solubilized in DMSO, final concentration <0.1%).
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Probenecid (1 mM): Competitive inhibitor of Organic Anion Transporters (OATs).
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Aminooxyacetic acid (AOAA) (0.5 mM): Specific inhibitor of pyridoxal phosphate (PLP)-dependent enzymes, including β-lyase[6].
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MTT or CellTiter-Glo® Reagent: For viability readout.
Step-by-Step Methodology:
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Cell Seeding: Seed mPCT-AAIII cells in a 96-well tissue culture plate at a density of 1.5×104 cells/well in complete renal epithelial growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.
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Pre-treatment (The Causality Controls):
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Group A (Vehicle): Add fresh media with 0.1% DMSO.
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Group B (OAT Blockade): Pre-treat with 1 mM Probenecid for 1 hour. Rationale: Proves toxicity requires active transport into the cell.
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Group C (β-lyase Blockade): Pre-treat with 0.5 mM AOAA for 1 hour. Rationale: Proves toxicity requires downstream cleavage of the deacetylated metabolite.
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Toxicant Exposure: Spike NAc-2,2-DCVC into the wells to achieve a final concentration gradient (e.g., 0, 50, 100, 250, 500 µM). Ensure the inhibitors (Probenecid/AOAA) remain in the media.
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Incubation: Incubate the plates for 24 hours. NAc-2,2-DCVC toxicity is time-dependent due to the requirement for sequential enzymatic processing.
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Viability Readout: Aspirate media and add CellTiter-Glo® reagent (or perform MTT assay). Quantify luminescence/absorbance.
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Data Interpretation:
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Cells treated with NAc-2,2-DCVC alone should show dose-dependent cell death.
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Cells co-treated with AOAA should exhibit near-complete rescue of viability, confirming that β-lyase-mediated reactive thiol formation is the causal mechanism of death[6].
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Cells co-treated with Probenecid should also show significant rescue, confirming OAT-mediated uptake[6].
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Comparative Quantitative Data
TCE metabolism generates both 1,2-DCVC and 2,2-DCVC isomers. While NAc-1,2-DCVC is generally more abundant and slightly more potent, NAc-2,2-DCVC follows the exact same mechanistic principles. Table 2 summarizes comparative data derived from toxicokinetic studies.
Table 2: Comparative Parameters of TCE Mercapturic Acid Metabolites
| Parameter | NAc-1,2-DCVC | NAc-2,2-DCVC | Biological Significance |
| Urinary Excretion Ratio (Humans) | ~50% | ~50% | Humans excrete roughly equal proportions of both isomers following TCE inhalation[1]. |
| Urinary Excretion Ratio (Rats) | ~75-80% | ~20-25% | Rodent models heavily favor the 1,2-isomer, highlighting species differences in xenobiotic metabolism[1]. |
| AAIII Deacetylation Affinity | High | Moderate | Both are substrates for AAIII, but the 1,2-isomer is deacetylated more rapidly, contributing to its higher relative in vitro cytotoxicity[6]. |
| β-lyase Activation | Required | Required | AOAA completely rescues cells from the toxicity of both isomers[6]. |
Conclusion
L-Cysteine, N-acetyl-S-(2,2-dichloroethenyl)- (NAc-2,2-DCVC) is a vital node in the toxicological network of trichloroethylene. It perfectly illustrates the concept of localized bioactivation: a stable, circulating metabolite that is actively imported into a specific tissue (renal proximal tubules) and enzymatically unmasked (via AAIII and β-lyase) to unleash targeted destruction. For drug development professionals and toxicologists, utilizing proper cell models expressing these specific enzymes and validating pathways with targeted inhibitors (like AOAA and Probenecid) is non-negotiable for generating trustworthy, reproducible data.
References
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PubChem - L-Cysteine,N-acetyl-S-(2,2-dichloroethenyl)- National Institutes of Health (NIH). URL:[Link]
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Transport of N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine, a metabolite of trichloroethylene, by mouse multidrug resistance associated protein 2 (Mrp2) ResearchGate. URL:[Link]
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Toxicological Profile for Trichloroethylene - ATSDR Centers for Disease Control and Prevention (CDC). URL:[Link]
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Metabolism and Tissue Distribution of Orally Administered Trichloroethylene in Male and Female Rats National Center for Biotechnology Information (NCBI) / NIH. URL:[Link]
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Identification of S-(1,2-Dichlorovinyl) Glutathione in the Blood of Human Volunteers Exposed to Trichloroethylene Defense Technical Information Center (DTIC). URL: [Link]
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生物学的許容値(2022)の提案理由 トリクロロエチレン Japan Society for Occupational Health (SANEI). URL:[Link]
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